isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate
Description
Isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate is a chemical compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is known for its unique structure, which includes a benzotriazole ring, making it an interesting subject for various chemical and industrial applications.
Properties
CAS No. |
1338247-85-0 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.22848 |
Synonyms |
isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate typically involves the reaction of 1H-benzotriazole with isopropyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1H-benzotriazole and isopropyl alcohol.
Scientific Research Applications
Isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other amide linkages.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate involves its interaction with specific molecular targets. The benzotriazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the isopropyl group.
Methyl 1H-benzo[d][1,2,3]triazol-1-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 1H-benzo[d][1,2,3]triazol-1-carboxylate: Another similar compound with an ethyl ester group.
The uniqueness of this compound lies in its specific isopropyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
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